1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophen-2-yl furan intermediate, which is then reacted with a methoxyethyl isocyanate to form the final urea compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea linkage or the thiophen-2-yl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or thiophen rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or organometallic reagents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophen-2-yl and furan moieties may play a role in the compound’s binding affinity and specificity, while the urea linkage can facilitate hydrogen bonding interactions. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3-phenylurea: Similar structure but lacks the thiophen-2-yl and furan moieties.
1-(2-Methoxyethyl)-3-(2-thienyl)urea: Contains a thiophenyl group but not the furan moiety.
1-(2-Methoxyethyl)-3-(2-furyl)urea: Contains a furan group but not the thiophenyl moiety.
Uniqueness
1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is unique due to the combination of the thiophen-2-yl and furan moieties, which confer distinct electronic and steric properties. This uniqueness can result in different reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-7-6-14-13(16)15-9-10-4-5-11(18-10)12-3-2-8-19-12/h2-5,8H,6-7,9H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQLILYZXBXDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC=C(O1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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